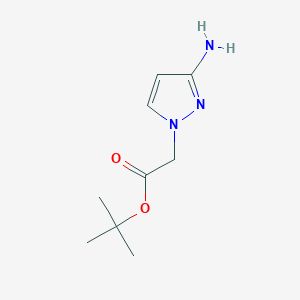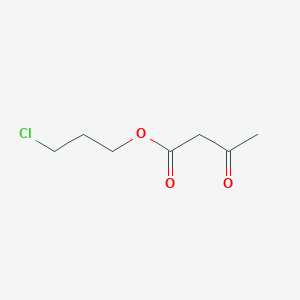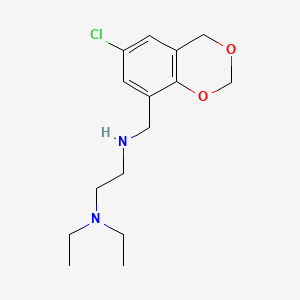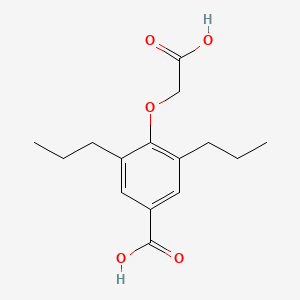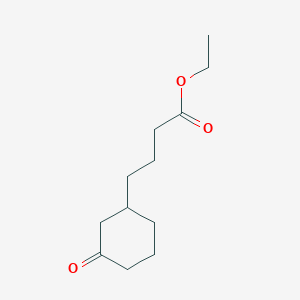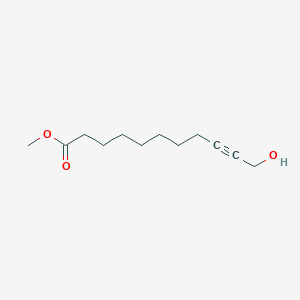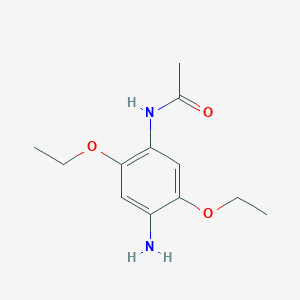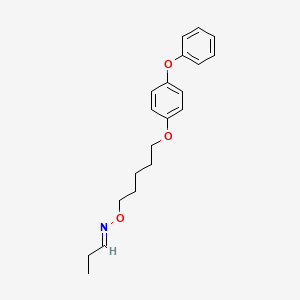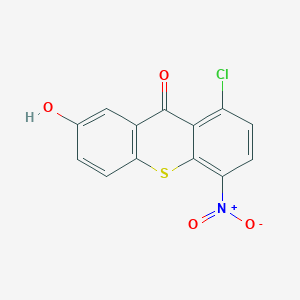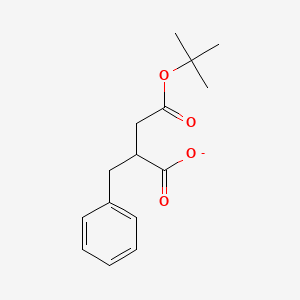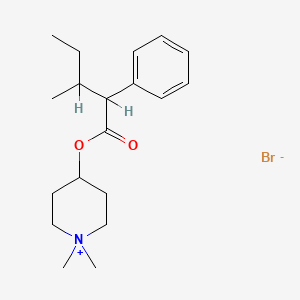![molecular formula C8H8Cl2O2S B3044735 [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE CAS No. 10038-09-2](/img/structure/B3044735.png)
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE: is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where a dichloromethyl group and a sulfonylmethyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride in place of phosphorus pentachloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride, which can then be further reacted to produce [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The dichloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemistry:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE primarily involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product .
Comparison with Similar Compounds
- **[(CHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(TRICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(DIBROMOMETHYL)SULFONYL]METHYL]BENZENE
Comparison:
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
10038-09-2 |
|---|---|
Molecular Formula |
C8H8Cl2O2S |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
dichloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
OEQLHHCZXUIWJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
| 10038-09-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


